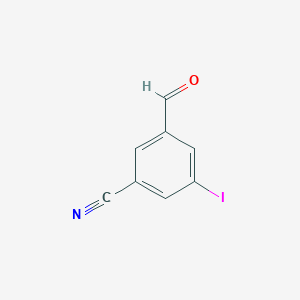

3-Formyl-5-iodobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4INO |

|---|---|

Molecular Weight |

257.03 g/mol |

IUPAC Name |

3-formyl-5-iodobenzonitrile |

InChI |

InChI=1S/C8H4INO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H |

InChI Key |

DYCHEKLRYLJNNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C#N)I)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Formyl 5 Iodobenzonitrile and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-Formyl-5-iodobenzonitrile reveals several possible disconnections, each suggesting a different synthetic approach. The three primary functional groups—formyl (CHO), iodo (I), and cyano (CN)—can be disconnected from the aromatic ring, leading to different precursor molecules.

Key Retrosynthetic Disconnections:

C-CHO Bond Disconnection: This suggests a formylation reaction on a 3-iodobenzonitrile (B1295488) precursor.

C-I Bond Disconnection: This points to an iodination reaction of a 3-formylbenzonitrile precursor.

C-CN Bond Disconnection: This implies the introduction of a nitrile group onto a 3-formyl-5-iodobenzaldehyde or a related derivative, for instance, via a Sandmeyer reaction from a corresponding aniline.

Considering the electronic properties of the substituents is crucial. Both the formyl and cyano groups are electron-withdrawing and meta-directing for electrophilic aromatic substitution. The iodo group is a deactivating but ortho-, para-directing group. These directing effects significantly influence the feasibility and regioselectivity of the synthetic steps.

Direct and Indirect Approaches for Compound Assembly

The assembly of this compound can be approached through either direct functionalization of a substituted benzene (B151609) ring or through the construction of the ring from acyclic precursors, though the former is more common for this type of molecule.

Formyl Group Introduction Strategies

Introducing a formyl group onto an aromatic ring can be achieved through several established methods. In the context of synthesizing this compound, a key precursor would be 3-iodobenzonitrile.

Common formylation reactions include:

Vilsmeier-Haack Reaction: This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent which then acts as the formylating agent.

Rieche Formylation: This method employs dichloromethyl methyl ether in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). commonorganicchemistry.com

Lithiation-Formylation: This involves the deprotonation of an aromatic C-H bond using a strong organolithium base followed by quenching with an electrophilic formylating agent like DMF. commonorganicchemistry.com

Palladium-Catalyzed Formylation: Aryl halides can be directly formylated using carbon monoxide surrogates like formic acid in the presence of a palladium catalyst. organic-chemistry.orgnih.gov This approach could theoretically be applied to 3-iodobenzonitrile.

| Formylation Method | Reagents | Typical Conditions | Applicability to 3-iodobenzonitrile |

| Vilsmeier-Haack | POCl₃, DMF | 0°C to reflux | Potentially effective, regioselectivity is key. |

| Rieche Formylation | Cl₂CHOCH₃, Lewis Acid | Inert solvent, low temperature | Applicable, requires strong Lewis acid. |

| Lithiation-Formylation | n-BuLi, DMF | Anhydrous THF, low temperature | Feasible, requires careful temperature control. |

| Pd-Catalyzed | HCOOH, Pd(OAc)₂, ligand | Toluene, 80°C | Promising for direct conversion of the aryl iodide. organic-chemistry.org |

Iodination Protocols for Benzonitrile (B105546) Scaffolds

The direct iodination of 3-formylbenzonitrile is another potential route. However, the directing effects of the existing substituents are a major consideration. Both the formyl and nitrile groups are meta-directors. Therefore, electrophilic iodination of 3-formylbenzonitrile would be expected to yield primarily 3-formyl-4-iodobenzonitrile (B13649293) and 3-formyl-6-iodobenzonitrile, not the desired this compound.

An alternative precursor for iodination could be 3-amino-5-formylbenzonitrile. The amino group is a strong ortho-, para-director, which would direct the iodine to the desired position. The amino group could then be removed via a Sandmeyer-type reaction.

| Iodination Reagent | Substrate | Expected Product | Reference |

| N-Iodosuccinimide (NIS) | 3-Formylbenzonitrile | 3-Formyl-4-iodobenzonitrile | |

| Iodine Monochloride (ICl) | 4-Aminobenzonitrile | 4-Amino-3-iodobenzonitrile | nih.gov |

Nitrile Group Synthesis and Modification

The nitrile group can be introduced at various stages of the synthesis. A common and effective method is the Sandmeyer reaction, which converts an aryl diazonium salt, derived from an aniline, into a nitrile using a copper(I) cyanide catalyst. wikipedia.orgorganic-chemistry.orgnih.gov

A plausible synthetic sequence could therefore start from 3-amino-5-iodobenzaldehyde. Diazotization of the amino group followed by treatment with CuCN would yield the target molecule. Alternatively, aldehydes can be converted to nitriles through various one-pot procedures, for instance, by reaction with hydroxylamine (B1172632) followed by dehydration, or more modern methods using reagents like an aminoazanium salt. rsc.org

Catalytic Methods in Synthetic Pathways

Catalytic methods, particularly those involving transition metals, are indispensable for the efficient synthesis of complex aromatic molecules.

Transition Metal-Catalyzed Coupling Reactions for Precursors

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions could be employed to synthesize a key precursor. For instance, a Suzuki coupling between a boronic acid derivative of benzonitrile and an iodinated aromatic ring could be envisioned.

A hypothetical Suzuki coupling to form a precursor to this compound could involve:

Reactants: 3-Cyano-5-formylphenylboronic acid and an iodine source, or 3-formyl-5-iodophenylboronic acid and a cyanide source.

Catalyst: A palladium(0) complex with appropriate phosphine (B1218219) ligands.

Base and Solvent: A base such as potassium carbonate or cesium carbonate in a solvent mixture like toluene/water or dioxane/water.

While not a direct synthesis of the final product, these coupling reactions are crucial for assembling the substituted aromatic core from simpler, more readily available starting materials.

Organocatalytic Transformations

While transition-metal catalysis remains a dominant strategy, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of functionalized aromatic compounds. These methods offer advantages in terms of reduced metal contamination in the final product, which is particularly crucial in medicinal chemistry applications.

One conceptual organocatalytic approach to a precursor of this compound involves the formylation of a boronic acid derivative. Research has demonstrated the feasibility of an organocatalytic strategy for the formylation of arylboronic acids using glyoxylic acid. This reaction proceeds via a Petasis-type reaction mechanism, catalyzed by inexpensive N-alkylaniline derivatives like tetrahydroquinoline or indoline (B122111) researchgate.net. Although not yet reported specifically for 3-iodo-5-cyanophenylboronic acid, this methodology presents a potential metal-free route to introduce the formyl group.

Another avenue for organocatalytic C-H functionalization that could be conceptually applied is the direct C-H activation and coupling of aryl iodides with arenes, mediated by organic catalysts such as 1,10-phenanthroline (B135089) in the presence of a strong base like potassium tert-butoxide nih.gov. This type of transformation highlights the potential for creating C-C bonds without transition metals, which could be adapted for the synthesis of more complex precursors to this compound.

Furthermore, amine-catalyzed reactions have been developed for the chemo- and regioselective synthesis of multi-functionalized benzene derivatives under metal-free conditions rsc.org. These reactions, often involving cascade processes, demonstrate the power of organocatalysis to construct complex aromatic systems from simple starting materials, offering a potential strategic approach to the 3,5-disubstituted benzonitrile core.

Chemo- and Regioselective Synthesis Techniques

The primary challenge in synthesizing this compound lies in the controlled, regioselective introduction of the formyl and iodo groups onto the benzonitrile scaffold, avoiding the formation of other isomers. The directing effects of the cyano, formyl, and iodo substituents play a crucial role in these transformations.

A plausible and direct route is the iodination of 3-formylbenzonitrile . The formyl and cyano groups are both meta-directing electron-withdrawing groups. Therefore, electrophilic iodination would be expected to occur at the positions meta to both groups, which corresponds to the 5-position. Typical reagents for such transformations include N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of a Lewis or Brønsted acid catalyst. For the related isomer, 3-formyl-4-iodobenzonitrile, iodination of 3-formylbenzonitrile is a known synthetic route where the directing groups guide the iodine to the 4-position . A similar principle of regiochemical control would apply to the synthesis of the 3,5-isomer.

Alternatively, the formylation of 3-iodobenzonitrile presents another viable pathway. The cyano and iodo groups would direct an incoming electrophilic formylating agent. The Vilsmeier-Haack reaction is a common method for formylation. The regioselectivity of this reaction would be critical in obtaining the desired 3,5-disubstituted product.

The use of directing groups is a powerful strategy to control regioselectivity in C-H functionalization reactions. For instance, in the synthesis of other complex substituted aromatics, transient directing groups have been employed to achieve specific C-H arylation mdpi.com. While not directly reported for this compound, such advanced strategies could be applied to control the introduction of substituents with high precision. Chemo-enzymatic methods, which combine the high selectivity of enzymes with chemical catalysis, also offer a promising approach for regioselective functionalization of aromatic compounds in an aqueous environment nih.gov.

A summary of potential chemo- and regioselective strategies is presented in the table below.

| Strategy | Precursor | Reagents and Conditions | Key Consideration |

| Electrophilic Iodination | 3-Formylbenzonitrile | N-Iodosuccinimide (NIS) or I₂/oxidant, acid catalyst | The meta-directing effect of both the formyl and cyano groups should favor iodination at the 5-position. |

| Electrophilic Formylation | 3-Iodobenzonitrile | Vilsmeier-Haack reagent (POCl₃, DMF) or other formylating agents | The directing effects of the iodo and cyano groups will determine the position of formylation. |

| Cross-Coupling followed by Functional Group Interconversion | 3,5-Dihalobenzonitrile | e.g., Selective formylation followed by iodination or vice versa. | Requires careful selection of orthogonal protecting groups or reaction conditions to achieve selectivity. |

Process Optimization and Scalability Studies

The transition of a synthetic route from laboratory scale to industrial production necessitates rigorous process optimization and scalability studies. Key parameters that are typically evaluated include reaction time, temperature, solvent, and catalyst loading to maximize yield and purity while ensuring economic viability and safety.

The use of flow chemistry is another important consideration for scalability. Continuous flow reactors offer enhanced control over reaction parameters, improved heat and mass transfer, and can lead to safer and more efficient processes compared to batch production. For the synthesis of related compounds, such as substituted benzonitriles, palladium-catalyzed cyanation reactions have been successfully scaled up, demonstrating the industrial applicability of such transformations Current time information in Bangalore, IN..

In the context of producing natural benzaldehyde, reactive distillation has been explored as a sustainable process. This technique combines chemical reaction and product separation into a single unit, which can lead to higher conversion and yield in shorter residence times compared to conventional batch processes researchgate.net. While directly applied to a different synthetic transformation, the principles of reactive distillation could be conceptually adapted for purification steps in the synthesis of this compound.

The table below summarizes key aspects considered in process optimization and scalability for related aromatic compounds.

| Parameter | Objective | Example Techniques/Considerations |

| Yield & Purity | Maximize product yield and minimize impurities. | Design of Experiments (DoE) to optimize reaction conditions (temperature, concentration, catalyst loading). |

| Process Efficiency | Reduce number of steps and overall processing time. | Development of one-pot or telescopic syntheses. Use of flow chemistry to reduce reaction times. |

| Cost-Effectiveness | Minimize cost of raw materials and energy consumption. | Use of inexpensive and readily available starting materials and catalysts. Optimization of energy-intensive steps. |

| Sustainability | Minimize environmental impact. | Use of greener solvents, catalyst recycling, and minimizing waste generation. |

| Safety | Ensure safe operation at larger scales. | Hazard analysis of all reaction steps. Use of flow reactors for better control of exothermic reactions. |

Reactivity and Mechanistic Investigations of 3 Formyl 5 Iodobenzonitrile

Transformations Involving the Aryl Iodide Moiety

The iodine atom serves as an excellent leaving group and a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, particularly through transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex molecular architectures, and 3-Formyl-5-iodobenzonitrile is an adept substrate for these transformations. researchgate.netacs.org The reactivity of the C-I bond is generally high, following the order Ar-I > Ar-Br > Ar-OTf > Ar-Cl for oxidative addition to the palladium(0) center. tcichemicals.com

The Suzuki-Miyaura reaction , which couples an organoboron species with an organohalide, is frequently employed to form biaryl structures. tcichemicals.comresearchgate.net For a substrate like this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl groups at the 5-position. The reaction is tolerant of many functional groups, including the aldehyde present on the molecule. tcichemicals.commdpi.com

Table 1: Representative Suzuki-Miyaura Coupling with this compound

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 °C, 12h | 92% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 °C, 8h | 88% |

| 2-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 100 °C, 6h | 95% |

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.org The process is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate, though copper-free protocols have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products. wikipedia.orgrsc.org

Table 2: Sonogashira Coupling with this compound

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT, 6h | 94% |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Benzene (B151609) | 60 °C, 4h | 91% |

| 1-Heptyne | Pd-Salen Complex | K₂CO₃ | Isopropanol | RT, 12h | 85% rsc.org |

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base. eie.gr The Negishi reaction involves the coupling of an organohalide with an organozinc reagent, and it is known for its high functional group tolerance and reactivity. uni-muenchen.dersc.orgorgsyn.org

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and, crucially, the ancillary ligands bound to the palladium center. acs.org These ligands influence the catalyst's stability, solubility, and reactivity by modifying the steric and electronic properties of the metal. vu.nl

For electron-deficient aryl iodides like this compound, electron-rich and bulky phosphine (B1218219) ligands are often optimal. researchgate.net

Monodentate Phosphines: Simple ligands like triphenylphosphine (B44618) (PPh₃) are effective but sometimes require higher temperatures. libretexts.org More sterically demanding and electron-rich trialkylphosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can significantly accelerate the oxidative addition and reductive elimination steps, often allowing reactions to proceed at room temperature. organic-chemistry.orgresearchgate.net

Biaryl Phosphines: Ligands developed by the Buchwald group, such as SPhos and XPhos, are exceptionally active for coupling challenging substrates. nih.gov Their bulk and electronic properties create a highly active catalytic species that promotes efficient C-C bond formation.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium, resulting in highly stable and active catalysts. libretexts.org They are excellent alternatives to phosphine ligands, particularly in Suzuki and Sonogashira couplings. libretexts.org

Palladacycles: These are pre-catalysts where palladium is already incorporated into a stable cyclic structure with a ligand. They are often highly active and require no induction period for activation. acs.org

Optimization often involves screening various combinations of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents to maximize yield and minimize reaction time. researchgate.net

The versatility of this compound in cross-coupling is broad, but limitations exist.

Suzuki-Miyaura: A wide range of aryl- and heteroarylboronic acids, as well as potassium organotrifluoroborates, can be successfully coupled. nih.gov This includes partners with both electron-donating and electron-withdrawing groups. Sterically hindered boronic acids may require more active catalyst systems (e.g., using Buchwald ligands) and higher temperatures to achieve good yields. nih.gov

Sonogashira: Both aromatic and aliphatic terminal alkynes are generally good coupling partners. rsc.org A key limitation can be the self-coupling of the alkyne (Glaser coupling), especially when using copper co-catalysts. rsc.org This can be mitigated by using copper-free conditions.

Negishi: The reaction tolerates a wide variety of functional groups on the organozinc partner. orgsyn.org However, the preparation of the organozinc reagents can sometimes be challenging.

Heck: The reaction works well with activated alkenes like acrylates and styrenes. Less activated or sterically hindered alkenes can be problematic, leading to low yields or issues with regioselectivity.

A general limitation is the potential for side reactions involving the formyl group, such as condensation or oxidation, under harsh basic or high-temperature conditions. Careful selection of mild bases and reaction conditions is therefore important.

While palladium is the most common catalyst, other transition metals are also effective for coupling reactions involving aryl iodides.

Nickel-Catalyzed Couplings: Nickel catalysts can be a more cost-effective alternative to palladium and sometimes offer complementary reactivity, especially for Negishi and Suzuki-type reactions. uni-muenchen.desigmaaldrich.com

Copper-Catalyzed Couplings: Copper is widely used in Ullmann-type reactions for forming C-N, C-O, and C-S bonds, coupling aryl iodides with amines, phenols, and thiols, respectively. It also serves as a co-catalyst in the Sonogashira reaction. wikipedia.org

Iron and Cobalt-Catalyzed Couplings: As more sustainable and inexpensive metals, iron and cobalt have emerged as viable catalysts for cross-coupling reactions, including Sonogashira-type processes. beilstein-journals.org These reactions often require specific ligand systems to achieve high efficiency.

Indium-Mediated Couplings: Organoindium reagents can be prepared directly from aryl iodides and indium metal. tminehan.com Studies on 3-iodobenzonitrile (B1295488) have shown that these reagents can subsequently participate in palladium-catalyzed cross-coupling reactions to form biaryls and aryl ketones. tminehan.com

The presence of two strong electron-withdrawing groups (formyl and cyano) ortho and para to the iodine atom significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). nih.gov In this mechanism, a nucleophile attacks the carbon bearing the iodide, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the iodide is expelled. nih.gov

Common nucleophiles that can displace the iodide include:

Amines: Reaction with primary or secondary amines can yield 5-amino-3-formylbenzonitrile derivatives.

Alkoxides: Methoxides or other alkoxides can be used to synthesize the corresponding aryl ethers.

Thiols: Thiolates can displace the iodide to form thioethers.

The reaction rate is dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate. In some cases, particularly with very strong bases like amide ions, a competing benzyne (B1209423) mechanism via elimination-addition could occur, but the SNAr pathway is generally favored for such an activated substrate. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Reactivity of the Aldehyde (Formyl) Group

The formyl group in this compound exhibits typical aldehyde reactivity, providing a secondary site for synthetic elaboration.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation yields 3-cyano-5-iodobenzoic acid.

Reduction: Selective reduction of the aldehyde to a primary alcohol (yielding (3-cyano-5-iodophenyl)methanol) can be achieved with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the nitrile group.

Condensation Reactions: The aldehyde undergoes condensation with various nitrogen nucleophiles. For instance, reaction with hydroxylamine (B1172632) produces an oxime, while reaction with hydrazines yields hydrazones. Condensation with primary amines forms imines (Schiff bases), which can be further reduced to secondary amines.

Wittig Reaction: The formyl group can be converted into an alkene via the Wittig reaction, reacting with a phosphorus ylide to introduce a new carbon-carbon double bond.

Formylation: While not a reaction of the existing group, it's relevant to note that formylation can be used to introduce the aldehyde. Direct formylation of aromatic iodides is possible using carbon dioxide as a C1 source under palladium catalysis with a hydrosilane reducing agent. rsc.org

This dual reactivity makes this compound a valuable building block, allowing for sequential or orthogonal functionalization at either the aryl iodide or the formyl group.

Condensation Reactions and Heterocycle Formation

The aldehyde functionality of this compound is a primary site for condensation reactions. These reactions involve the initial nucleophilic attack on the electrophilic aldehyde carbon, followed by dehydration, leading to the formation of a new carbon-nitrogen or carbon-carbon double bond. These products can be stable entities themselves or serve as intermediates for subsequent cyclization to form various heterocycles.

A common reaction is the condensation with primary amines to form Schiff bases (imines). This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate which then eliminates water. Similarly, reaction with hydrazine (B178648) or its derivatives yields hydrazones.

The formyl group also readily participates in Knoevenagel condensations with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate). organic-chemistry.org This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond. organic-chemistry.org The resulting products are highly functionalized and are valuable precursors for the synthesis of various heterocyclic systems. nih.gov For instance, the condensation product with a cyano-containing active methylene compound can be utilized in the Gewald reaction, a multicomponent reaction involving sulfur and a base, to construct highly substituted 2-aminothiophenes. organic-chemistry.orgmdpi.com

While specific examples for this compound are not extensively documented in readily available literature, the general reactivity patterns of aromatic aldehydes strongly support its utility in these transformations.

Table 1: Potential Condensation Reactions and Heterocycle Formations

| Reactant Type | Example Reactant | Intermediate Product | Potential Heterocycle | Reaction Name/Type |

|---|---|---|---|---|

| Primary Amine | Aniline | N-(3-cyano-5-iodobenzylidene)aniline | Quinolines, etc. | Schiff Base Formation |

| Hydrazine Derivative | Hydrazine (H₂NNH₂) | (3-Cyano-5-iodophenyl)methanone hydrazone | Pyrazoles, Triazines | Hydrazone Formation |

| Active Methylene Compound | Malononitrile | 2-((3-Cyano-5-iodophenyl)methylene)malononitrile | Pyridines, Thiophenes | Knoevenagel Condensation |

| Active Methyl Compound | Acetone | 4-(3-Cyano-5-iodophenyl)but-3-en-2-one | Pyridines | Claisen-Schmidt Condensation |

Reduction and Oxidation Chemistry

The formyl and nitrile groups of this compound can undergo selective reduction and oxidation reactions.

Reduction: The aldehyde group is more readily reduced than the nitrile group. Selective reduction of the formyl group to a primary alcohol, yielding 3-(hydroxymethyl)-5-iodobenzonitrile, can be achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. masterorganicchemistry.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitrile functionalities. The reduction of aldehydes to primary alcohols is a standard transformation in organic synthesis. organic-chemistry.org

Oxidation: The formyl group can be easily oxidized to a carboxylic acid, a transformation for which numerous reagents are available. organic-chemistry.org Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). This reaction would convert this compound into 3-cyano-5-iodobenzoic acid. The oxidation of alkylbenzenes with KMnO₄ typically proceeds if a benzylic hydrogen is present, which is the case for the formyl group. masterorganicchemistry.com

Table 2: Redox Reactions of the Formyl Group

| Transformation | Product | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|---|

| Reduction | 3-(Hydroxymethyl)-5-iodobenzonitrile | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | masterorganicchemistry.com |

| Oxidation | 3-Cyano-5-iodobenzoic acid | Potassium Permanganate (KMnO₄) | Aqueous or acidic conditions, heat | masterorganicchemistry.com |

| Oxidation | 3-Cyano-5-iodobenzoic acid | Chromium Trioxide (CrO₃) | Acetic acid or acetone |

Reactions with Carbon Nucleophiles

The electrophilic carbon of the formyl group is susceptible to attack by various carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds and extension of the molecule's carbon skeleton.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. libretexts.org The reaction employs a phosphorus ylide (Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then collapses to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. total-synthesis.com By choosing the appropriate ylide, a vinyl group or a substituted alkene can be introduced at the 3-position of the benzonitrile (B105546) ring, for example, producing 3-iodo-5-vinylbenzonitrile. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. dalalinstitute.com

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgBr), readily add to the aldehyde group. masterorganicchemistry.com This nucleophilic addition reaction, followed by an aqueous workup, converts the formyl group into a secondary alcohol. masterorganicchemistry.com The specific alcohol formed depends on the R-group of the Grignard reagent used. This provides a versatile route to a wide range of 3-(1-hydroxyalkyl)-5-iodobenzonitrile derivatives.

Table 3: Reactions with Carbon Nucleophiles

| Reaction Name | Nucleophile/Reagent | Product Type | General Mechanism |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | Nucleophilic addition followed by [2+2] cycloreversion |

| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | Nucleophilic addition to the carbonyl group |

Transformations of the Nitrile Group

The nitrile group of this compound, while generally less reactive than the formyl group towards nucleophiles, can be transformed into a variety of other important nitrogen-containing functional groups.

Nucleophilic Addition Reactions to the Cyano Group

Hydrolysis: The nitrile group can be hydrolyzed to a primary amide (3-formyl-5-iodobenzamide) and subsequently to a carboxylic acid (3-formyl-5-iodobenzoic acid). This hydrolysis can be catalyzed by either acid or base under heating. Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen to increase the electrophilicity of the carbon, which is then attacked by water. researchgate.netorganic-chemistry.org Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com Controlling the reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the intermediate amide.

Reaction with Organometallic Reagents: Grignard reagents can also add to the nitrile group. libretexts.orgchemistrysteps.com The nucleophilic addition of a Grignard reagent to the nitrile carbon forms an intermediate imine anion. organicchemistrytutor.commasterorganicchemistry.com Subsequent hydrolysis of this intermediate does not yield an alcohol, but rather a ketone. libretexts.orgorganicchemistrytutor.com This provides a synthetic route to 3-acyl-5-iodobenzaldehydes, where the acyl group corresponds to the Grignard reagent used. The reaction typically stops after the first addition because the intermediate is a magnesium salt of an imine, which is unreactive towards a second equivalent of the Grignard reagent. organicchemistrytutor.com

Table 4: Nucleophilic Additions to the Nitrile Group

| Reaction | Reagent(s) | Intermediate Product | Final Product (after workup) | Conditions |

|---|---|---|---|---|

| Acid-catalyzed Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid | Aqueous acid, reflux |

| Base-catalyzed Hydrolysis | NaOH/H₂O, Heat | Amide | Carboxylate (then acid) | Aqueous base, reflux |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Imine magnesium salt | Ketone | Anhydrous ether/THF, then aqueous acid |

Cyclization Reactions Involving the Nitrile

The nitrile group is a valuable functionality for constructing nitrogen-containing heterocycles, most notably through cycloaddition reactions.

A prominent example is the synthesis of tetrazoles. The [3+2] cycloaddition of an azide (B81097) source, such as sodium azide (NaN₃), to a nitrile is a widely used method for the formation of 5-substituted 1H-tetrazoles. acs.orgnih.gov This reaction is often catalyzed by Lewis acids like zinc salts (e.g., ZnBr₂) or promoted by Brønsted acids. organic-chemistry.orgacs.org The use of zinc salts in water is considered a safer and more environmentally friendly protocol, as it minimizes the formation of the highly toxic and explosive hydrazoic acid (HN₃). organic-chemistry.orgacs.org The reaction proceeds by the coordination of the Lewis acid to the nitrile nitrogen, which activates the nitrile towards nucleophilic attack by the azide ion, followed by cyclization. The resulting product from this compound would be 5-(3-formyl-5-iodophenyl)-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids in medicinal chemistry due to their similar acidity and planar structure. researchgate.net

Derivatization to Other Nitrogen-Containing Functionalities

Beyond hydrolysis and cycloaddition, the nitrile group can be converted into other key nitrogenous functional groups.

The most significant transformation is the reduction of the nitrile to a primary amine. This requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation under high pressure. wikipedia.orgorganic-chemistry.org This reaction would yield 3-(aminomethyl)-5-iodobenzaldehyde. It is important to note that these conditions would also reduce the aldehyde group. To obtain the aminomethyl functionality while preserving the aldehyde, a protection-deprotection sequence for the aldehyde would be necessary. For instance, the aldehyde could be protected as an acetal, followed by nitrile reduction, and then deprotection of the acetal.

As mentioned previously, partial hydrolysis under controlled conditions can yield the primary amide, 3-formyl-5-iodobenzamide. This amide can serve as a precursor for further transformations.

Table 5: Derivatization of the Nitrile Group

| Product Functional Group | Reagent(s) | Product Name | General Conditions |

|---|---|---|---|

| Primary Amine (-CH₂NH₂) | LiAlH₄, then H₂O | 3-(Aminomethyl)-5-iodobenzyl alcohol* | Anhydrous ether/THF, reflux |

| Primary Amine (-CH₂NH₂) | H₂ / Raney Nickel | 3-(Aminomethyl)-5-iodobenzyl alcohol* | High pressure, elevated temperature |

| Tetrazole | NaN₃, ZnBr₂ | 5-(3-Formyl-5-iodophenyl)-1H-tetrazole | Water, reflux |

| Amide (-CONH₂) | H₂O, H⁺ or OH⁻ (mild) | 3-Formyl-5-iodobenzamide | Controlled hydrolysis |

*Note: Strong reducing agents will likely reduce both the nitrile and the aldehyde functionalities.

Investigations into Reaction Mechanisms and Intermediates

The chemical behavior of this compound is characterized by the distinct reactivity of its three primary functional sites. This allows for a range of chemical transformations, each proceeding through different mechanisms and involving unique intermediates.

Reactions at the Carbon-Iodine Bond: The aryl iodide functionality is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. A generalized mechanism for a palladium-catalyzed cross-coupling reaction (such as Suzuki, Heck, or Sonogashira) involves a catalytic cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This step is typically the rate-determining step and results in the formation of a square planar palladium(II) intermediate (Ar-Pd(II)-I).

Transmetalation/Carbopalladation: In Suzuki-type couplings, the next step is transmetalation, where an organoboron compound transfers its organic group to the palladium(II) complex, displacing the iodide. In Heck-type reactions, this step involves the coordination and subsequent insertion of an alkene (carbopalladation).

Reductive Elimination: The final step is reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Reactions at the Formyl Group: The aldehyde group is a classic electrophilic site, readily undergoing nucleophilic addition.

Nucleophilic Addition: Reactions with organometallic reagents like Grignard or organolithium compounds proceed via nucleophilic attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol.

Henry (Nitroaldol) Reaction: In the presence of a base, a nitroalkane can be deprotonated to form a nitronate anion. This nucleophilic intermediate can then attack the formyl carbon of this compound. The resulting intermediate is a β-nitro alkoxide, which upon workup yields a β-nitro alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form an alkene and a phosphine oxide, effectively replacing the carbonyl oxygen with a carbon-carbon double bond.

Reactions at the Nitrile Group: The nitrile group is less reactive than the formyl group but can participate in several transformations.

Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed. The mechanism involves nucleophilic attack of water or hydroxide on the nitrile carbon, followed by tautomerization to form an amide intermediate. Further hydrolysis of the amide yields a carboxylic acid.

Addition of Organometallic Reagents: Strong nucleophiles like Grignard reagents can add to the nitrile carbon, forming a metalloimine intermediate after an initial addition. Hydrolysis of this intermediate typically yields a ketone.

Table 1: Summary of Potential Reaction Mechanisms and Intermediates

| Functional Group | Reaction Type | Key Reagent(s) | Key Intermediate(s) |

| Aryl Iodide | Suzuki Coupling | Organoboron compound, Pd catalyst, Base | Aryl-Pd(II)-I complex |

| Aryl Iodide | Heck Coupling | Alkene, Pd catalyst, Base | Aryl-Pd(II)-I complex, Pi-alkene complex |

| Formyl Group | Grignard Reaction | RMgX | Tetrahedral alkoxide |

| Formyl Group | Henry Reaction | Nitroalkane, Base | Nitronate anion, β-nitro alkoxide |

| Formyl Group | Wittig Reaction | Phosphorus ylide | Oxaphosphetane |

| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻ | Amide |

| Nitrile Group | Grignard Addition | RMgX | Metalloimine |

Stereochemical Control and Selectivity in Transformations

The presence of multiple functional groups in this compound necessitates careful control of reaction conditions to achieve desired selectivity. Furthermore, while the molecule itself is achiral, many of its transformations have the potential to create new stereocenters.

Chemoselectivity and Regioselectivity: The inherent differences in the reactivity of the functional groups allow for high levels of chemoselectivity.

Cross-Coupling vs. Nucleophilic Addition: Palladium-catalyzed cross-coupling reactions can be performed selectively at the C-I bond without affecting the formyl or nitrile groups, as the conditions are typically mild and specific to the organometallic cycle.

Aldehyde Reduction vs. Nitrile Reduction: The formyl group can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride, which will not typically reduce the more stable nitrile group under standard conditions. Stronger reducing agents, such as lithium aluminum hydride, would likely reduce both functional groups.

This inherent selectivity allows for a stepwise functionalization of the molecule, making it a versatile building block in multi-step synthesis.

Stereochemical Control: Stereocontrol becomes a critical consideration when reactions create new chiral centers, primarily through transformations at the formyl group.

Enantioselectivity: The addition of a nucleophile (e.g., in a Grignard or Henry reaction) to the prochiral formyl group will generate a new stereocenter. Without any chiral influence, the reaction will produce a racemic mixture (an equal mixture of both enantiomers) of the resulting secondary alcohol. Achieving enantioselectivity requires the use of a chiral catalyst, a chiral auxiliary, or a chiral reagent. For instance, an asymmetric aldol (B89426) or Henry reaction could be envisioned using a chiral metal-ligand complex or a chiral organocatalyst. The catalyst would create a chiral environment around the reacting centers, favoring the formation of one enantiomer over the other by providing a lower energy transition state for one pathway.

Diastereoselectivity: If the nucleophile attacking the formyl group is itself chiral, the reaction will produce a mixture of diastereomers. The inherent steric and electronic properties of the substrate and the reagent will determine the ratio of these diastereomers. In cases like the Henry reaction, where the product contains two adjacent stereocenters, controlling the relative stereochemistry (syn vs. anti) is a key challenge. This can sometimes be influenced by the choice of catalyst, solvent, and reaction temperature, which can affect the geometry of the transition state. A technique such as crystallization-induced dynamic transformation could potentially be employed to favor the formation of a single, thermodynamically more stable diastereomer.

Table 2: Stereochemical Considerations in Key Transformations

| Reaction at Formyl Group | Stereocenter Created? | Stereochemical Challenge | Potential Strategy for Control |

| Grignard Addition | Yes | Enantioselectivity | Use of a chiral ligand or a stoichiometric chiral additive. |

| Henry Reaction | Yes (potentially two) | Diastereoselectivity & Enantioselectivity | Use of a chiral base or metal catalyst; control of reaction conditions. |

| Asymmetric Reduction | Yes | Enantioselectivity | Use of a chiral reducing agent (e.g., CBS reagent) or a chiral hydrogenation catalyst. |

Development and Utility of 3 Formyl 5 Iodobenzonitrile Derivatives and Analogs

Rational Design and Synthesis of Functionalized Analogs

The rational design of functionalized analogs of 3-Formyl-5-iodobenzonitrile would logically leverage the reactivity of its three key functional groups. The formyl group (–CHO) is a prime site for nucleophilic additions and reductive aminations to introduce a wide variety of substituents. The iodine atom (–I) is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group (–CN) can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the molecular diversity.

Despite this potential, specific examples of the rational design and synthesis of functionalized analogs starting directly from this compound are not readily found in the literature. However, studies on closely related structures provide a blueprint for how such syntheses could be approached. For instance, research on 2-fluoro-5-iodobenzonitrile (B128481) has shown its utility in preparing 5-substituted indazoles, which are of interest as kinase inhibitors. austinpublishinggroup.com This was achieved through a Sonogashira coupling of the iodo-substituted benzonitrile (B105546) with an alkyne, followed by cyclization. austinpublishinggroup.com A similar strategy could theoretically be applied to this compound to create novel heterocyclic systems.

Structure-Reactivity Relationship Studies in Derivatives

Structure-reactivity relationship (SRR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. Such studies systematically modify a molecule's structure and assess the impact on its reactivity and, consequently, its efficacy and potency.

For derivatives of this compound, SRR studies would likely investigate how modifications at the formyl, iodo, and nitrile positions affect the molecule's electronic properties and steric profile, and how these changes influence interactions with a biological target.

Currently, there are no published SRR studies that specifically use a library of this compound derivatives. General principles of medicinal chemistry suggest that modifying the linker derived from the formyl group or altering the substitution at the position of the iodine atom via cross-coupling reactions would be primary areas of investigation. nih.gov

Exploitation of Derivatives as Building Blocks for Diverse Chemical Scaffolds

The trifunctional nature of this compound makes it a potentially valuable building block for constructing diverse and complex chemical scaffolds. The orthogonal reactivity of its functional groups could allow for sequential and site-selective modifications.

For example, the formyl group can undergo condensation reactions to form imines or participate in multicomponent reactions to rapidly build molecular complexity. Following such a transformation, the iodine atom remains available for palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other groups. Finally, the nitrile group could be transformed to introduce basic or acidic centers. While this synthetic utility is plausible, concrete examples of its application for creating diverse scaffolds are not documented. The synthesis of imidazo[1,5-a]pyridine (B1214698) and benzazepine analogs from different starting materials highlights the type of complex heterocycles that can be targeted with versatile building blocks. acs.org

Scaffold Hopping and Isosteric Replacement Studies

Scaffold hopping is a drug discovery strategy that involves replacing the core structure of a molecule with a chemically different scaffold while retaining similar biological activity. nih.gov This is often done to improve properties like potency, selectivity, or pharmacokinetics, or to find novel intellectual property. Isosteric replacement, a related concept, involves substituting an atom or group with another that has similar physical or chemical properties.

There is no specific mention in the literature of this compound or its direct derivatives being used in scaffold hopping or isosteric replacement studies. The general strategy often involves identifying a known active compound and then using computational or synthetic methods to find new core structures that can present the key interacting functional groups in a similar spatial arrangement. nih.gov Given the lack of documented biologically active derivatives of this compound, it has not emerged as a subject for such studies.

Research Applications in Materials Science and Supramolecular Chemistry

Precursor Role in Advanced Materials Development

As a versatile building block, 3-Formyl-5-iodobenzonitrile offers multiple reaction pathways for the synthesis of a variety of advanced materials. The aldehyde group is a classic participant in condensation reactions, while the iodo group is amenable to a wide range of cross-coupling reactions, and the nitrile group can be involved in or influence the electronic properties and intermolecular interactions of the resulting material.

The bifunctional nature of this compound allows for its integration into polymer and oligomer chains, leading to materials with unique characteristics. The aldehyde group can undergo condensation reactions with amines to form imine linkages, a common method for creating Schiff base polymers. The iodine atom provides a site for post-polymerization modification or can be utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create conjugated polymers.

For instance, polymers synthesized using monomers containing benzonitrile (B105546) moieties have been investigated for their electronic and optoelectronic properties. While direct studies on polymers derived from this compound are not extensively documented in publicly available research, the closely related 4-iodobenzonitrile (B145841) has been employed in the synthesis of thiophene-based conjugated polymers through catalyst-transfer polycondensation. rsc.org This suggests a strong potential for this compound to be used in a similar fashion, where the additional formyl group could be used for further functionalization or to influence the polymer's solubility and processing characteristics. The presence of the highly polar nitrile group and the heavy iodine atom can also impart a significant dipole moment, which is a desirable feature for applications in organic electronics. mdpi.com

A recent study highlighted the use of 4-iodobenzonitrile as an effective solid additive in polymer solar cells, where its high dipole moment helped to optimize the morphology of the active layer and enhance device efficiency. mdpi.comnih.gov This points to the potential of its isomer, this compound, to be explored in similar applications, either as a monomeric unit within a polymer chain or as a functional additive.

| Potential Polymerization Reactions Involving this compound | Description | Potential Application |

| Schiff Base Polycondensation | Reaction of the formyl group with a diamine monomer. | Synthesis of functional polymers, chemosensors. |

| Suzuki Polycondensation | Palladium-catalyzed coupling of the iodo group (after conversion to a boronic acid/ester) with a dihalo-aromatic comonomer. | Development of conjugated polymers for organic electronics. |

| Sonogashira Polycondensation | Palladium-catalyzed coupling of the iodo group with a diethynyl-aromatic comonomer. | Creation of rigid-rod conjugated polymers with interesting optoelectronic properties. |

| Post-Polymerization Modification | The iodo-group on a pre-formed polymer allows for the introduction of other functional groups. | Tuning of polymer properties such as solubility, and electronic and optical characteristics. |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, formed by the polymerization of organic building blocks. researchgate.net The formation of COFs often relies on reversible covalent bond formation, such as the condensation of aldehydes with amines to form imines. tcichemicals.com this compound, with its aldehyde functionality, is an ideal candidate for a linker or monomer in the synthesis of imine-linked COFs. bldpharm.com The iodine and nitrile groups can project into the pores of the COF, offering sites for post-synthetic modification or influencing the framework's interaction with guest molecules. The functionalization of COF building blocks is a key strategy for tuning their properties for specific applications like gas separation and sensing. wur.nl

Metal-Organic Frameworks (MOFs) are another class of porous crystalline materials, constructed from metal ions or clusters coordinated to organic ligands. google.com Halogenated organic linkers are increasingly being used to create MOFs with unique properties. alfa-chemistry.comuq.edu.au The incorporation of halogen atoms can enhance the stability of the framework and introduce specific functionalities. rsc.org The nitrile group of this compound can also act as a coordinating site for metal ions, and the entire molecule can serve as a functional linker in the design of novel MOFs. The presence of the iodo-group could be particularly interesting for applications in catalysis or for the selective adsorption of specific molecules. alfa-chemistry.com

| Framework Type | Role of this compound | Potential Impact on Framework Properties |

| Covalent Organic Framework (COF) | Aldehyde-containing monomer for imine-based COF synthesis. | The iodo and nitrile groups can functionalize the pore walls, enabling post-synthetic modification and specific host-guest interactions. |

| Metal-Organic Framework (MOF) | Functional organic linker. | The nitrile group can coordinate with metal centers, while the iodo-group can introduce catalytic sites or enhance selective adsorption. |

The electronic properties of organic materials are highly dependent on their molecular structure. The combination of an electron-withdrawing nitrile group and a heavy iodine atom in this compound suggests its potential for use in optoelectronic materials. The incorporation of halogen atoms into organic semiconductors is a known strategy to influence their molecular packing and electronic energy levels. Furthermore, the presence of iodine can facilitate intersystem crossing, which is relevant for applications in phosphorescent organic light-emitting diodes (OLEDs).

Research on other halogenated benzonitrile derivatives has shown their utility in this field. For example, fluorinated stilbenes containing a benzonitrile moiety have been synthesized to investigate their intermolecular interactions for the development of polar co-crystals with potential non-linear optical properties. psu.edu While specific studies on this compound are not prominent, the known effects of its functional groups on the electronic structure of organic molecules make it a promising candidate for further investigation in this area. The reactivity of the formyl group also allows for its conversion into other functionalities that could further tune the optoelectronic properties.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups present in this compound are all capable of participating in a variety of such interactions, making it an excellent model compound for studies in crystal engineering and self-assembly.

The iodine atom in this compound is a potent halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.net The nitrile group, with its lone pair of electrons on the nitrogen atom, can act as a halogen bond acceptor. Studies on the crystal structure of 4-iodobenzonitrile have revealed the formation of infinite chains through strong C≡N···I halogen bonds. Current time information in Bangalore, IN.researchgate.net It is highly probable that this compound would exhibit similar halogen bonding motifs.

The formyl group can participate in hydrogen bonding, acting as a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, this interaction can play a significant role in directing the crystal packing.

Furthermore, the aromatic ring of the benzonitrile core is capable of engaging in π-stacking interactions. These interactions, which involve the face-to-face or offset stacking of aromatic rings, are crucial in stabilizing the crystal structures of many organic compounds. researchgate.net The interplay of these different non-covalent forces—halogen bonding, hydrogen bonding, and π-stacking—makes the study of this compound and its derivatives a rich area for understanding the principles of molecular recognition and crystal engineering. nih.govresearchgate.net

| Non-Covalent Interaction | Participating Functional Group(s) | Expected Role in Supramolecular Assembly |

| Halogen Bonding | Iodine (donor) and Nitrile (acceptor) | Formation of directional, linear chains or more complex networks. |

| Hydrogen Bonding | Formyl (acceptor) | Direction of crystal packing in the presence of H-bond donors. |

| π-Stacking | Benzene (B151609) ring | Stabilization of the crystal lattice through aromatic interactions. |

| Dipole-Dipole Interactions | Nitrile and Formyl groups | Influence on the overall molecular packing and crystal polarity. |

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. uky.edu The predictable and directional nature of halogen bonds makes them a powerful tool in this field. By using molecules like this compound, it is possible to design and construct specific supramolecular architectures, such as chains, sheets, or three-dimensional networks. frontiersin.orgapacsci.com

The process of self-assembly, driven by these non-covalent interactions, can lead to the formation of highly ordered materials from molecular building blocks. The study of how molecules like this compound self-assemble provides fundamental insights into the principles that govern the formation of complex molecular systems. The ability to control the self-assembly process is crucial for the bottom-up fabrication of functional materials with applications in nanotechnology and materials science. The functional groups on this compound offer multiple handles to control and direct this self-assembly process.

Advanced Characterization Techniques for Structural Elucidation

X-ray Crystallographic Analysis of 3-Formyl-5-iodobenzonitrile and its Complexes

X-ray crystallography stands as the premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of related iodo-substituted benzonitriles provides significant insight into the expected structural features. iucr.org For instance, studies on other halobenzonitriles show that the crystal packing is often dominated by specific non-covalent interactions, particularly halogen bonding. iucr.org In the case of this compound, it is anticipated that strong CN⋯I interactions would be a primary structure-directing synthon, where the nitrogen atom of the nitrile group acts as a halogen bond acceptor to the iodine atom of an adjacent molecule. iucr.org

Table 1: Predicted Crystallographic Parameters and Key Intermolecular Interactions for this compound

| Parameter | Predicted Value/Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzene (B151609) derivatives. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Frequently observed for achiral molecules. |

| Key Interaction 1 | CN⋯I Halogen Bond | A strong, directional interaction likely to form chains or sheets. iucr.org |

| Key Interaction 2 | π-π Stacking | Expected between aromatic rings of adjacent molecules. |

| Key Interaction 3 | C-H⋯O Hydrogen Bond | Possible interaction involving the formyl group. |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely employed to provide a detailed map of the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to show four distinct signals. The aldehyde proton (-CHO) would appear as a sharp singlet significantly downfield, typically in the range of 9.9-10.2 ppm, due to the strong deshielding effect of the carbonyl group. The three protons on the aromatic ring would appear in the 7.5-8.5 ppm region. Based on the substitution pattern, the proton at the C2 position would likely appear as a triplet (or more accurately, a triplet of triplets with small couplings), the proton at C4 as a triplet of doublets, and the proton at C6 as a triplet of doublets, with coupling constants determined by their ortho- and meta-relationships.

The proton-decoupled ¹³C NMR spectrum would display eight signals, corresponding to each unique carbon atom. The carbon of the formyl group is the most deshielded, appearing around 190-192 ppm. The nitrile carbon signal is typically found near 117-119 ppm. The six aromatic carbons would have distinct chemical shifts, with the carbon bearing the iodine atom (C5) being significantly shielded due to the heavy atom effect, and the other carbons (C1, C2, C3, C4, C6) differentiated by the electronic effects of the iodo, formyl, and cyano substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | -CHO | 10.1 | Singlet (s) |

| ¹H | Ar-H2 | 8.3 | Triplet (t) |

| ¹H | Ar-H4 | 8.2 | Triplet of Doublets (td) |

| ¹H | Ar-H6 | 8.5 | Triplet of Doublets (td) |

| ¹³C | C=O (Formyl) | ~191 | N/A |

| ¹³C | C1 (C-CHO) | ~138 | N/A |

| ¹³C | C2 | ~135 | N/A |

| ¹³C | C3 (C-CN) | ~115 | N/A |

| ¹³C | C4 | ~140 | N/A |

| ¹³C | C5 (C-I) | ~95 | N/A |

| ¹³C | C6 | ~130 | N/A |

| ¹³C | C≡N (Nitrile) | ~117 | N/A |

Note: Predicted values are based on general substituent effects and data from similar compounds. Actual experimental values may vary. rsc.orglibretexts.org

Mass Spectrometric Approaches for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial as it can determine the mass with extremely high accuracy.

The molecular formula of this compound is C₈H₄INO, corresponding to a monoisotopic mass of 256.9338 g/mol . Using HRMS, typically with a soft ionization technique like electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 257.9416. nih.gov The confirmation of this value to within a few parts per million (ppm) of the theoretical mass provides strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides "pieces of the puzzle" that correspond to logical losses of functional groups from the parent structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z | Fragmentation Pathway |

| [M]⁺ | [C₈H₄INO]⁺ | 256.9338 | Molecular Ion |

| [M+H]⁺ | [C₈H₅INO]⁺ | 257.9416 | Protonated Molecule |

| [M+Na]⁺ | [C₈H₄INNaO]⁺ | 279.9236 | Sodium Adduct |

| [M-CHO]⁺ | [C₇H₃IN]⁺ | 227.9388 | Loss of formyl radical |

| [M-I]⁺ | [C₈H₄NO]⁺ | 130.0344 | Loss of iodine radical |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

There is a notable absence of published research detailing the quantum chemical calculations of the electronic structure and energetics of 3-Formyl-5-iodobenzonitrile. Such studies would typically involve the use of ab initio or semi-empirical methods to determine fundamental properties like molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and dipole moment. These calculations provide insights into the molecule's kinetic stability and potential for intermolecular interactions. Without specific studies, data on these parameters for this compound remains speculative.

Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways

Similarly, a literature search reveals a lack of Density Functional Theory (DFT) studies focused on the reactivity and potential reaction pathways of this compound. DFT is a widely used computational method to investigate the mechanisms of chemical reactions, predict reaction barriers, and identify stable intermediates and transition states. For a molecule like this compound, with its multiple functional groups (formyl, iodo, and cyano), DFT studies could offer valuable predictions about its regioselectivity and stereoselectivity in various organic transformations. However, no such specific computational analyses appear to have been published.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations provide crucial information about the three-dimensional structure and dynamic behavior of molecules. For this compound, these studies could reveal the preferred orientation of the formyl and cyano groups relative to the benzene (B151609) ring and the energetic barriers to their rotation. Such information is vital for understanding its interaction with biological targets or its packing in a crystal lattice. At present, there are no available reports of conformational analyses or molecular dynamics simulations specifically for this compound.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity Profiles

The distinct electronic and steric properties of the aldehyde, iodo, and nitrile groups on the benzonitrile (B105546) ring create a landscape ripe for the exploration of unconventional reactivity. Future research will likely focus on exploiting the orthogonal reactivity of these functional groups, enabling selective transformations that are challenging with traditional synthetic methods.

One promising area is the use of photoredox catalysis to generate aryl radicals from the C–I bond. This approach allows for C-F or C-O bond formation under mild, visible-light-induced conditions, bypassing the high temperatures often required for copper-mediated reactions. acs.org The generation of a 3-formyl-5-cyanophenyl radical intermediate opens pathways to novel functionalizations that are complementary to classical cross-coupling reactions.

Furthermore, the interplay between the functional groups could lead to novel intramolecular cyclization cascades. For instance, a reaction initiated at the iodo group could be followed by a subsequent reaction involving the aldehyde or nitrile, allowing for the rapid construction of complex heterocyclic scaffolds. The development of catalysts that can distinguish between the different reactive sites will be crucial for achieving high chemoselectivity. The stabilization of transition states by electron-withdrawing groups, a factor that influences the rate of radical halogen abstraction, could also be a key area of study for this molecule. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of 3-Formyl-5-iodobenzonitrile into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing highly reactive or unstable intermediates.

For example, processes involving aromatic aldehydes, such as oxidations or aldol (B89426) condensations, have been successfully translated to continuous flow, minimizing waste and improving safety. acs.orgbeilstein-journals.org The oxidation of the aldehyde group in this compound to a carboxylic acid could be achieved efficiently using in-situ generated performic acid in a flow reactor, a method that is both environmentally benign and scalable. acs.org Similarly, photocatalytic conversions in microfluidic reactors can drastically reduce reaction times for transformations involving aromatic aldehydes. researchgate.net The synthesis of highly functionalized benzoxazoles from related halo-aniline precursors in flow demonstrates the potential for complex, multi-step sequences involving ortho-lithiation and cyclization, which could be adapted for derivatives of this compound. figshare.comcam.ac.uk

Automated synthesis platforms, which often utilize pre-packaged reagents in capsules, can accelerate the discovery of new derivatives. synplechem.com Suzuki-Miyaura cross-coupling reactions, a key transformation for the iodo group, have been successfully automated, allowing for the rapid generation of compound libraries for screening in drug discovery and materials science. synplechem.com

Bio-inspired and Biomimetic Chemical Transformations

Drawing inspiration from biological systems offers a pathway to developing greener and more selective transformations for this compound. Bio-inspired catalysts and enzymatic processes can operate under mild conditions, often with high chemo-, regio-, and stereoselectivity.

A key area of exploration is the use of biomimetic catalysts for the selective oxidation of the aldehyde group. Flavin-based organocatalysts, mimicking the action of flavoenzymes, can catalyze the oxidation of aryl aldehydes to carboxylic acids using environmentally benign oxidants like hydrogen peroxide. bath.ac.ukacs.org This approach avoids the use of harsh or toxic reagents common in traditional oxidation methods.

The nitrile group is another target for bio-inspired transformations. Enzymes such as nitrilases and nitrile hydratases are capable of converting nitriles into valuable carboxylic acids and amides, respectively. cas.czresearchgate.net These enzymatic methods can be employed for the detoxification of benzonitrile-containing compounds and for the synthesis of important chemical intermediates under mild, aqueous conditions. cas.cz Furthermore, promiscuous enzymes like galactose oxidase have been shown to convert benzylic alcohols into benzonitrile moieties, hinting at the potential for novel enzymatic pathways for both the synthesis and transformation of functionalized benzonitriles. uva.nl The study of microbial degradation of halogenated aromatics can also provide insights into novel enzymatic dehalogenation or functionalization reactions applicable to the C-I bond. nih.govresearchgate.net

Novel Catalytic Applications and Catalyst Discovery

Future research will not only involve subjecting this compound to existing catalytic methods but also discovering and developing new catalysts that can unlock its full synthetic potential. The unique electronic architecture of this trifunctional molecule makes it an excellent substrate for testing the limits of new catalytic systems.

The development of novel catalyst systems for C–H functionalization is a particularly promising avenue. The nitrile group can act as a meta-directing group in the presence of suitable transition-metal catalysts, enabling the functionalization of the C-H bonds at positions 2, 4, or 6 of the aromatic ring. nih.gov Discovering catalysts that can achieve this with high selectivity in the presence of the reactive iodo and formyl groups would be a significant advancement.

Beyond traditional palladium catalysis for the C-I bond, research into alternative metal catalysts, such as gold, is emerging. Gold-catalyzed sulfonylation of aryl iodides using a ligand-enabled Au(I)/Au(III) redox cycle provides a complementary method to existing techniques. acs.orgnih.gov Furthermore, the development of photocatalytic systems for the functionalization of aryl halides continues to be a major area of research, offering mild and selective bond activation pathways. acs.orgarizona.edu

The following table summarizes potential catalytic transformations for this compound that could be explored in future research:

| Functional Group | Reaction Type | Potential Catalyst Class |

| Iodo | Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Palladium, Nickel, Copper, Gold Complexes |

| Carbonylation | Palladium Catalysts | |

| Reductive Dehalogenation | Transition Metal Hydrides, Photocatalysts | |

| Sulfonylation | Gold Catalysts | |

| Formyl | Oxidation to Carboxylic Acid | Biomimetic Flavin Catalysts, Transition Metal Oxides |

| Reduction to Alcohol | Metal Hydrides (e.g., NaBH4), Transfer Hydrogenation Catalysts | |

| Aldol Condensation | Organocatalysts (e.g., Proline), Base Catalysts | |

| Reductive Amination | Transition Metal Catalysts with H2 or other H-source | |

| Nitrile | Hydrolysis to Amide/Carboxylic Acid | Nitrilase/Nitrile Hydratase Enzymes, Acid/Base Catalysts |

| Reduction to Amine | Metal Hydrides (e.g., LiAlH4), Catalytic Hydrogenation | |

| Cycloadditions | Lewis Acid or Transition Metal Catalysts | |

| Aromatic Ring | C-H Functionalization (meta-directed) | Palladium, Ruthenium, Rhodium Catalysts |

This structured exploration into future research directions underscores the significant untapped potential of this compound as a versatile tool in modern organic chemistry.

Q & A

Q. How can researchers statistically validate the reproducibility of synthetic yields for this compound across multiple batches?

- Methodological Answer : Perform ANOVA on yields (n ≥ 5 batches) to assess variance. Use Design of Experiments (DoE) software (e.g., JMP) to identify critical factors (e.g., temperature, stirring rate). Implement process analytical technology (PAT) like in-situ FT-IR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.